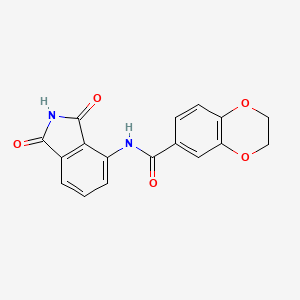
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of 1,3-dioxoisoindolin-2yl compounds, which have been studied for their potential as bioactive ligands in the development of novel drugs. These compounds are characterized by the presence of a 1,3-dioxoisoindoline core, which has been utilized in various pharmacological contexts, including as a scaffold for organometallic anticancer drugs , inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer treatment , and HIV integrase strand transfer inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of suitable precursors under controlled conditions. For instance, N-(1,3-dioxoisoindolin-2yl)benzamide was prepared by heating an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . This method could potentially be adapted for the synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed geometric parameters. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds . Similar analysis techniques would be applied to determine the molecular structure of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Chemical Reactions Analysis
The reactivity of the 1,3-dioxoisoindoline core is influenced by its ability to form complexes with metals and to interact with biological targets. The compounds synthesized from this core have shown the ability to inhibit topoisomerase and PARP , and to interact with the active site of HIV-1 integrase . These interactions are often mediated by the formation of hydrogen bonds and coordination to metal ions, which could also be relevant for the chemical reactions of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using a variety of analytical methods, including IR spectroscopy and SEM analysis . These methods help in understanding the stability of the compounds in different environments, which is crucial for their potential therapeutic applications. The stability in aqueous systems, affinity toward small biomolecules, and cytotoxicity in human cancer cell lines are some of the properties that have been investigated for related compounds .
科学的研究の応用
Structural Analysis and Synthetic Approaches
One area of research has focused on the crystal structure, spectroscopy, and computational studies of derivatives similar to N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, Bülbül et al. (2015) prepared a related compound and characterized it using IR spectroscopy, SEM, and X-ray diffraction, supported by theoretical calculations to investigate the crystal structure (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).
Synthetic Utility in Organic Chemistry
Research has also explored the synthetic utility of similar compounds in organic reactions. Noguchi et al. (1986) described the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to yield fused 1,3-cyclohexadiene systems, showcasing the versatility of similar scaffolds for synthesizing polycyclic compounds (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).
Biological Activities and Applications
Another significant area of research is the investigation into the biological activities of derivatives. Mokesch et al. (2015) synthesized novel complexes based on 1,3-dioxoindan-2-carboxamide scaffolds, assessing their cytotoxicity in cancer cell lines and elucidating structure-activity relationships, particularly highlighting the promising in vitro activity of benzyl derivatives (Mokesch, Novak, Roller, Jakupec, Kandioller, & Keppler, 2015).
Furthermore, Asadollahi et al. (2019) explored the antiepileptic activity of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, providing insights into the potential therapeutic applications of these compounds in treating epilepsy, supported by molecular docking studies to understand interactions with the GABA_A receptor (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(9-4-5-12-13(8-9)24-7-6-23-12)18-11-3-1-2-10-14(11)17(22)19-16(10)21/h1-5,8H,6-7H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOESQIJNBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

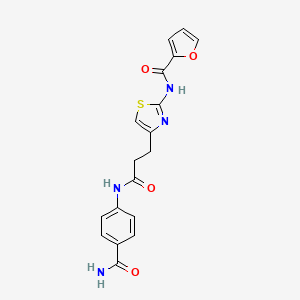
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)

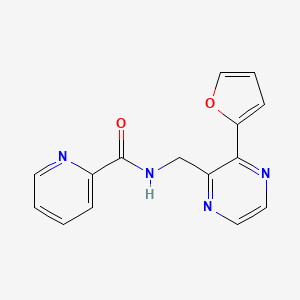
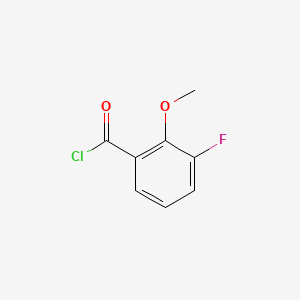
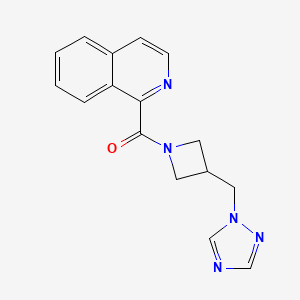
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
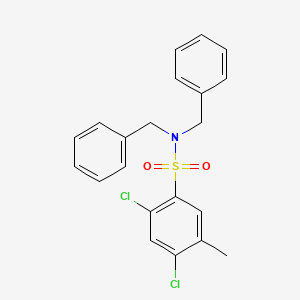
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
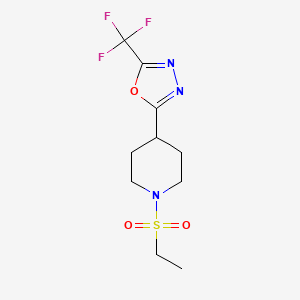

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)